
JIB-04
Descripción general
Descripción
JIB-04 es un inhibidor de molécula pequeña conocido por sus amplias actividades antivirales y anticancerígenas. Se ha identificado como un potente inhibidor de las demetilasas de histonas Jumonji, que son enzimas involucradas en la regulación epigenética de la expresión génica . Este compuesto ha mostrado resultados prometedores en la inhibición de la replicación de varios virus, incluido el virus del síndrome respiratorio agudo severo 2 (SARS-CoV-2), y ha demostrado propiedades anticancerígenas en varias líneas celulares de cáncer .
Aplicaciones Científicas De Investigación
Introduction to JIB-04
This compound is a small molecule inhibitor targeting the Jumonji family of histone demethylases, which play critical roles in the regulation of gene expression and are implicated in various cancer types. This compound has garnered significant attention in scientific research due to its selective action against cancer cells, making it a promising candidate for therapeutic applications.
In Vitro Studies
This compound has demonstrated potent anti-proliferative effects in various cancer cell lines, including lung and prostate cancers. The compound exhibits IC50 values as low as 10 nM in cultured cells, indicating strong efficacy. Notably, it has been shown to decrease the total activity of H3K9me3 demethylases at similar concentrations, suggesting that its inhibitory effects are relevant in cellular contexts.
In Vivo Efficacy
Animal studies have illustrated this compound's ability to suppress tumor growth significantly. For example:
- In xenograft models using H358 and A549 lung cancer cells, this compound reduced tumor burden with IC50 values of 100 nM and 250 nM, respectively.
- Administered via intraperitoneal injection or oral gavage, this compound effectively prolonged survival in treated mice.
Resistance Mechanisms
Research indicates that this compound can sensitize cancer cells to chemotherapy by modifying surface protein expression, such as PD-L1, which enhances immune recognition and response against tumors. This aspect is crucial for overcoming drug resistance in breast cancer models.
Broad-Spectrum Antiviral Activity
Recent studies have also uncovered antiviral properties of this compound against SARS-CoV-2, suggesting its potential utility beyond oncology.
Data Table: Summary of Research Findings
Case Studies
Case Study 1: Lung Cancer Treatment
In a controlled study involving A549 lung cancer xenografts, this compound was administered bi-weekly at a dosage of 110 mg/kg. Results indicated a marked reduction in tumor size and improved survival rates compared to control groups receiving no treatment.
Case Study 2: Overcoming Drug Resistance
A study focusing on drug-resistant breast cancer cells demonstrated that pre-treatment with this compound significantly enhanced the efficacy of standard chemotherapeutic agents. By increasing PD-L1 expression, this compound facilitated immune-mediated destruction of resistant tumor cells.
Mecanismo De Acción
JIB-04 ejerce sus efectos inhibiendo la actividad de las demetilasas de histonas Jumonji, que están involucradas en la eliminación de grupos metilo de las proteínas histonas . Esta inhibición provoca cambios en la expresión génica, lo que resulta en la supresión del crecimiento de las células cancerosas y la inhibición de la replicación viral . Los objetivos moleculares de this compound incluyen varias demetilasas Jumonji, como JARID1A, JMJD2A, JMJD2B, JMJD2C, JMJD2E y JMJD3 . Las vías implicadas incluyen la vía PI3K/AKT, que es crucial para la supervivencia y proliferación de las células cancerosas .
Métodos De Preparación
JIB-04 es un compuesto de piridina hidrazona. La ruta sintética implica la reacción de 5-cloro-2-hidroxipiridina con hidrato de hidracina para formar el intermedio de hidrazona. Este intermedio se hace reaccionar entonces con 2-piridincarboxaldehído para producir this compound . Las condiciones de reacción suelen implicar el calentamiento de los reactivos en un disolvente adecuado, como el etanol, bajo reflujo
Análisis De Reacciones Químicas
JIB-04 experimenta diversas reacciones químicas, principalmente relacionadas con sus grupos funcionales. Puede participar en:
Oxidación: this compound puede oxidarse para formar los óxidos correspondientes.
Reducción: El compuesto puede reducirse a sus derivados de hidracina.
Sustitución: This compound puede experimentar reacciones de sustitución nucleofílica, particularmente en el anillo de piridina.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Aplicaciones en Investigación Científica
This compound tiene una amplia gama de aplicaciones en investigación científica:
Comparación Con Compuestos Similares
JIB-04 es único en su actividad de amplio espectro y selectividad para las demetilasas de histonas Jumonji. Entre los compuestos similares se encuentran:
Nitazoxanida: Otro agente antiviral de amplio espectro que ha mostrado actividad contra el SARS-CoV-2.
GSK-J4: Un inhibidor selectivo de la demetilasa Jumonji JMJD3, utilizado en estudios epigenéticos.
En comparación con estos compuestos, this compound tiene un rango más amplio de objetivos y aplicaciones, lo que lo convierte en una herramienta versátil tanto en investigación como en el desarrollo terapéutico potencial .
Actividad Biológica
JIB-04 is a small molecule identified as a potent inhibitor of Jumonji-domain histone demethylases (JHDMs), which play a crucial role in epigenetic regulation by modifying histone methylation marks. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly due to its ability to inhibit tumor growth and affect cellular processes related to proliferation and apoptosis.
This compound functions primarily by inhibiting the activity of multiple JHDMs, leading to altered gene expression profiles associated with cancer progression. It does not act as a competitive inhibitor of α-ketoglutarate, which distinguishes it from other known inhibitors. Instead, this compound selectively modulates transcriptional pathways that are critical for cancer cell viability and proliferation .
Key Findings on Biological Activity
-
Inhibition of Tumor Growth :
- In vitro studies have shown that this compound significantly inhibits the growth of Ewing Sarcoma cells and other cancer cell lines by inducing cell cycle arrest and promoting apoptosis .
- In vivo experiments demonstrated that systemic administration of this compound resulted in a three-fold reduction in tumor growth in xenograft models, indicating its effectiveness as an anti-tumor agent .
-
Impact on Gene Expression :
- This compound treatment leads to the upregulation of genes involved in anti-proliferative and pro-apoptotic pathways while downregulating genes associated with cell proliferation and developmental processes .
- Transcriptome analysis revealed that this compound affects pathways related to cancer stem cell (CSC) maintenance, thereby inhibiting the tumor-initiating ability of CSCs in liver and colorectal cancers .
- Antitubercular Activity :
Table 1: Summary of this compound's Biological Effects
Table 2: Gene Expression Changes Induced by this compound
Gene Category | Upregulated Genes | Downregulated Genes |
---|---|---|
Anti-proliferative | p21, p53 | c-MYC, Cyclin D1 |
Apoptotic | BAX, BAK | BCL2 |
Cancer Stem Cell Markers | CD44, CD133 | LGR5, EpCAM |
Case Study 1: Ewing Sarcoma
In a study involving Ewing Sarcoma cells, this compound was shown to significantly impair cell viability through the inhibition of JHDMs. The compound induced apoptosis and altered gene expression patterns associated with cell proliferation. In vivo results indicated that mice treated with this compound displayed markedly reduced tumor growth compared to control groups .
Case Study 2: Hepatocellular Carcinoma (HCC)
In HCC models, this compound treatment resulted in significant reductions in cell migration and invasion capabilities. The compound also affected the expression levels of CSC markers, indicating its potential role in targeting cancer stem-like populations within tumors .
Propiedades
IUPAC Name |
5-chloro-N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4/c18-14-9-10-16(20-12-14)21-22-17(13-6-2-1-3-7-13)15-8-4-5-11-19-15/h1-12H,(H,20,21)/b22-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHFKWKMXWRVTJ-OQKWZONESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=NC=C(C=C2)Cl)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC2=NC=C(C=C2)Cl)/C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of JIB-04?
A1: this compound functions as a pan-inhibitor of Jumonji-family histone demethylases (JHDMs) [, , , , ]. It achieves this by disrupting the binding of oxygen to the Fe-dependent histone demethylase KDM4A/JMJD2A []. This inhibition leads to increased levels of trimethylated lysine residues on histones, effectively altering gene expression patterns [].
Q2: Which specific histone demethylases are known to be targeted by this compound?
A2: this compound exhibits inhibitory activity against a broad range of histone demethylases, including but not limited to:
- KDM4A/JMJD2A: Implicated in macrophage polarization and protein synthesis [, ].
- KDM4B/JMJD2B: Involved in IL-13-mediated fibrosis and tumor growth [, ].
- KDM4D: Plays a role in energy balance regulation and AgRP expression [].
- KDM5A (JARID1A/RBP2) and KDM5B (JARID1B/PLU1): Associated with oncogenic activity and potential drug targets [].
- KDM6B: Regulates AKT2 expression and contributes to HCC malignancy [].
- MINA53: Identified as a potential HIV-1 latency-promoting gene [].
Q3: What are the downstream effects of this compound-mediated histone demethylase inhibition?
A3: The downstream consequences of this compound treatment are diverse and depend on the specific cell type and context. Some observed effects include:
- Cell Cycle Arrest and Apoptosis: this compound induces cell cycle arrest and promotes apoptosis in various cancer cell lines, including hepatocellular carcinoma, breast cancer, and Ewing sarcoma [, , , ].
- Inhibition of Cancer Stem-Like Cell Properties: this compound effectively targets cancer stem cells in hepatocellular carcinoma, potentially reducing tumor relapse and metastasis [].
- Sensitization to Chemotherapy and Immunotherapy: Pre-treatment with this compound enhances the sensitivity of cancer cells to chemotherapeutic drugs like doxorubicin and paclitaxel [, ]. It also synergizes with immunotherapy by upregulating PD-L1 expression [, ].
- Metabolic Reprogramming: this compound can influence cellular metabolism, impacting processes like glycolysis, lipogenesis, and serine metabolism [, , ].
- Modulation of Immune Responses: this compound can influence immune responses, both directly by affecting immune cell function and indirectly by altering tumor cell immunogenicity [, ].
Q4: How does this compound affect the epigenetic landscape?
A4: By inhibiting histone demethylases, this compound leads to an overall increase in histone methylation levels, particularly trimethylation marks like H3K9me3, H3K27me3, and H3K36me3 [, , , ]. These alterations in the epigenetic landscape can have profound effects on gene expression, potentially reactivating silenced tumor suppressor genes or inhibiting oncogene expression.
Q5: What are the potential therapeutic applications of this compound?
A5: this compound has demonstrated promising antitumor activity in various preclinical models, suggesting its potential therapeutic utility in:
- Cancer: this compound has shown efficacy in preclinical models of hepatocellular carcinoma [, ], breast cancer [, ], Ewing sarcoma [], rhabdomyosarcoma [], and leukemia []. It has also shown potential in overcoming drug resistance in gastric cancer [].
- Viral Infections: this compound exhibits broad-spectrum antiviral activity, inhibiting the replication of viruses like SARS-CoV-2, porcine coronavirus, and HIV-1 [, ].
- Fibrosis: this compound can attenuate IL-13-mediated fibrosis in bronchial fibroblasts, suggesting potential in treating asthma and other fibrotic diseases [].
Q6: What are the limitations of this compound as a therapeutic agent?
A6: Despite its promise, several challenges need to be addressed:
- Off-Target Effects: As a pan-histone demethylase inhibitor, this compound may affect multiple KDMs, potentially leading to off-target effects and toxicity [, ].
- Drug Resistance: Tumor cells can develop resistance to this compound, highlighting the need for combination therapies or strategies to mitigate resistance [, , ].
- Pharmacokinetic Profile: Further research is needed to optimize the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME) [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.